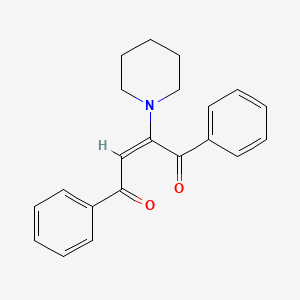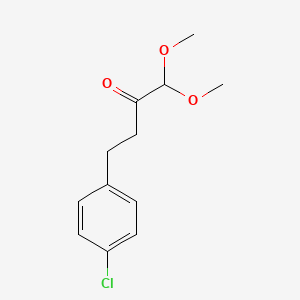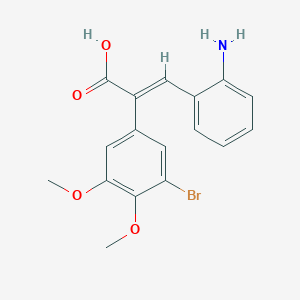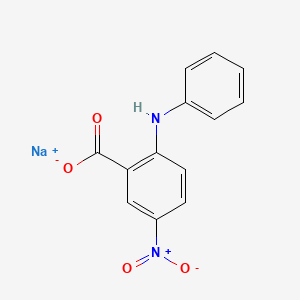
Acetic acid, dibromocyano-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, dibromocyano-, ethyl ester: is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular ester is derived from acetic acid and contains dibromo and cyano functional groups, making it a unique compound with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of acetic acid, dibromocyano-, ethyl ester typically involves the esterification of acetic acid with ethanol in the presence of a catalyst. The reaction can be represented as follows:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
In this reaction, acetic acid reacts with ethanol to form ethyl acetate and water. The presence of dibromo and cyano groups requires additional steps involving bromination and cyanation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this ester involves large-scale esterification processes using acetic acid and ethanol. The reaction is typically catalyzed by sulfuric acid or other strong acids to increase the reaction rate and yield. The dibromo and cyano groups are introduced through subsequent reactions involving bromine and cyanide sources.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The ester can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced compounds.
Substitution: The dibromo and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Substituted esters and amides.
Applications De Recherche Scientifique
Chemistry: Acetic acid, dibromocyano-, ethyl ester is used as an intermediate in organic synthesis. Its unique functional groups make it valuable for creating complex molecules in research laboratories.
Biology: In biological research, this ester can be used as a reagent to study enzyme-catalyzed reactions and metabolic pathways involving esters.
Industry: In the industrial sector, this ester is used in the production of fragrances, flavorings, and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism of action of acetic acid, dibromocyano-, ethyl ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to form acetic acid and ethanol, which can further participate in various biochemical pathways. The dibromo and cyano groups can interact with enzymes and proteins, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl acetate: Another ester with similar properties but a different alkyl group.
Propyl acetate: An ester with a longer carbon chain, used in flavorings and fragrances.
Uniqueness: Acetic acid, dibromocyano-, ethyl ester is unique due to the presence of dibromo and cyano groups, which impart distinct chemical properties and reactivity. These functional groups make it valuable for specific applications in organic synthesis and research.
Propriétés
IUPAC Name |
ethyl 2,2-dibromo-2-cyanoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2NO2/c1-2-10-4(9)5(6,7)3-8/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDLNBVIZDKQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416022 |
Source


|
| Record name | Acetic acid, dibromocyano-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13280-85-8 |
Source


|
| Record name | Acetic acid, dibromocyano-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid](/img/structure/B14727925.png)



![3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione](/img/structure/B14727950.png)

![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)

![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)

![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)



